molecular formula C13H20N6O3 B15220521 (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropylamino)methyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropylamino)methyl)tetrahydrofuran-3,4-diol

Cat. No.: B15220521
M. Wt: 308.34 g/mol
InChI Key: KBUOZUBCOGUNGW-QYVSTXNMSA-N
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Description

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropylamino)methyl)tetrahydrofuran-3,4-diol is a complex organic compound with significant applications in various scientific fields. This compound features a purine base attached to a tetrahydrofuran ring, making it a unique structure with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropylamino)methyl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the tetrahydrofuran ring. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropylamino)methyl)tetrahydrofuran-3,4-diol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine base.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropylamino)methyl)tetrahydrofuran-3,4-diol is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential role in cellular processes. Its purine base is similar to nucleotides found in DNA and RNA, making it a valuable tool for studying genetic and enzymatic functions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In industry, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in polymer science, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropylamino)methyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The purine base allows it to bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isopropylamino)methyl)tetrahydrofuran-3,4-diol apart is its unique combination of a purine base with a modified tetrahydrofuran ring. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H20N6O3

Molecular Weight

308.34 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(propan-2-ylamino)methyl]oxolane-3,4-diol

InChI

InChI=1S/C13H20N6O3/c1-6(2)15-3-7-9(20)10(21)13(22-7)19-5-18-8-11(14)16-4-17-12(8)19/h4-7,9-10,13,15,20-21H,3H2,1-2H3,(H2,14,16,17)/t7-,9-,10-,13-/m1/s1

InChI Key

KBUOZUBCOGUNGW-QYVSTXNMSA-N

Isomeric SMILES

CC(C)NC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CC(C)NCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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